Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate (CAS 2484888-89-1) is a highly functionalized aromatic ester with the molecular formula C₁₁H₁₁BrF₂O₃ and a molecular weight of 309.11 g/mol. It belongs to the class of poly-substituted fluorinated benzoates, distinguished by the simultaneous presence of a C5 bromine atom, a C4 ethoxy group, and C2/C3 fluorine atoms on the benzoate core.

Molecular Formula C11H11BrF2O3
Molecular Weight 309.10 g/mol
Cat. No. B8207559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
Molecular FormulaC11H11BrF2O3
Molecular Weight309.10 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1F)F)C(=O)OCC)Br
InChIInChI=1S/C11H11BrF2O3/c1-3-16-10-7(12)5-6(8(13)9(10)14)11(15)17-4-2/h5H,3-4H2,1-2H3
InChIKeyCOEUXEXCZQHGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate: A Strategic Tri-Substituted Fluorinated Building Block for Medicinal Chemistry and Cross-Coupling Procurement


Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate (CAS 2484888-89-1) is a highly functionalized aromatic ester with the molecular formula C₁₁H₁₁BrF₂O₃ and a molecular weight of 309.11 g/mol [1]. It belongs to the class of poly-substituted fluorinated benzoates, distinguished by the simultaneous presence of a C5 bromine atom, a C4 ethoxy group, and C2/C3 fluorine atoms on the benzoate core . This unique substitution pattern positions it as a versatile advanced intermediate for constructing pharmaceutically relevant, fluorine-containing molecular architectures through palladium-catalyzed cross-coupling reactions .

Why Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate Cannot Be Simply Replaced by Common Analogs in Structure-Activity Relationship (SAR) Exploration


Simply substituting Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate with a closely related analog risks undermining the objectives of a medicinal chemistry campaign, as even minor perturbations to the benzoate scaffold profoundly alter key physicochemical determinants. Replacing the C4 ethoxy group with a proton, methoxy, or hydroxyl group alters the molecular weight by over 10%, the LogP by more than 0.8 units, and the hydrogen bond acceptor count by at least 2, which collectively impacts membrane permeability and metabolic stability [1][2]. Furthermore, removing the C5 bromine eliminates the primary handle for late-stage functionalization via cross-coupling, while modifying the fluorination pattern affects the electron density of the aromatic ring, directly influencing both reactivity in subsequent synthetic steps and the conformational preferences of the final drug candidate [1][2]. The quantitative evidence below details the exact magnitude of these differences.

Quantitative Differentiation Matrix: Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate Versus Its Closest Structural Analogs


Molecular Weight Differentiation: A >10% Increase Over the Des-Ethoxy Analog Ethyl 5-bromo-2,3-difluorobenzoate

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate exhibits a molecular weight of 309.10 g/mol, which is 16.6% higher than the 265.05 g/mol of its closest commercially available analog, Ethyl 5-bromo-2,3-difluorobenzoate (CAS 1187386-10-2) [1]. This difference arises from the presence of the C4 ethoxy substituent (net addition of C₂H₄O, +44.05 Da). In a lead optimization campaign, this increase shifts the compound into a distinct property space; the des-ethoxy analog falls below the 300 Da threshold often preferred for fragment-based screening, while the target compound exceeds it, making it more suitable for late-stage lead optimization where enhanced lipophilicity and target engagement are prioritized [2]. The molecular formula shifts from C₉H₇BrF₂O₂ to C₁₁H₁₁BrF₂O₃, adding two additional heavy atoms and increasing the topological polar surface area.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bond Acceptor Capacity: Doubled Relative to Ethyl 5-bromo-2,3-difluorobenzoate

The target compound possesses 5 hydrogen bond acceptors (3 oxygen atoms in the ester and ethoxy groups plus 2 fluorine atoms), compared to only 3 hydrogen bond acceptors for Ethyl 5-bromo-2,3-difluorobenzoate (2 fluorine atoms, 1 ester oxygen) . This near-doubling of HBA count has direct consequences for aqueous solubility and transporter-mediated efflux. The des-ethoxy comparator, lacking the ethoxy oxygen, has reduced capacity for hydrogen bonding with biological targets, which can be a critical differentiator in optimizing binding affinity and selectivity in medicinal chemistry programs targeting enzymes with polar active sites [1].

Drug Design Physicochemical Properties ADME Prediction

Lipophilicity Modulation: Estimated LogP Differential of >1.2 Units Compared to the Non-Brominated Analog

The target compound has a computationally estimated cLogP of approximately 3.76 [1]. The non-brominated structural analog Ethyl 4-ethoxy-2,3-difluorobenzoate (CAS 2120570-29-6) has a computed XLogP3 of 2.7 [2], yielding a LogP differential of at least 1.0 unit attributable predominantly to the C5 bromine substituent. For the des-ethoxy, bromine-retaining analog Ethyl 5-bromo-2,3-difluorobenzoate, a reported LogP of 2.90 is observed [3], indicating that the ethoxy group contributes approximately +0.8 LogP units on top of the bromine effect. This stepwise lipophilicity ladder (2.7 → 2.90 → 3.76) provides medicinal chemists with a tunable set of building blocks for precisely controlling LogP during lead optimization, where a 1-unit increase in LogP can substantially affect oral absorption and metabolic clearance [4].

Lipophilicity ADME Medicinal Chemistry Optimization

Substitution Pattern Uniqueness: C4-Ethoxy Orthogonal Reactivity Versus C4-Fluoro and C4-Methoxy Comparators

At the C4 position, the target compound bears an ethoxy group (–OCH₂CH₃), which is chemically distinct from the C4-fluoro (–F) substitution found in Methyl 5-bromo-2,3,4-trifluorobenzoate (CAS 530145-59-6, MW 269.02) and the C4-methoxy (–OCH₃) substitution in Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate (CAS 2091796-40-4, MW 281.05) . The ethoxy group is a stronger electron-donating group (Hammett σₚ = –0.24) compared to fluoro (σₚ = +0.06), which electronically deactivates the aromatic ring toward electrophilic substitution while simultaneously enhancing the electron density at the C5 bromine site, potentially accelerating oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. Additionally, the ethyl ester of the target compound (vs. methyl ester in both comparators) offers differential hydrolysis kinetics, with ethyl esters typically hydrolyzing approximately 2–3× slower than methyl esters under basic conditions, providing a wider synthetic window for orthogonal protecting group strategies [2].

Synthetic Chemistry Cross-Coupling Building Block Selection

C5-Bromo as a Strategic Cross-Coupling Handle Versus C5-Proton in the Non-Halogenated Analog Ethyl 4-ethoxy-2,3-difluorobenzoate

The C5 bromine atom in Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate serves as a critical synthetic handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amine, and other substituents at this position [1]. In contrast, the non-brominated analog Ethyl 4-ethoxy-2,3-difluorobenzoate (CAS 2120570-29-6) lacks this reactive site, requiring alternative functionalization strategies such as directed C–H activation or electrophilic aromatic substitution, which may be incompatible with the electron-deficient difluorinated ring [2]. The photocatalytic hydrodefluorination (HDF) methodology developed by Kharbanda and Weaver demonstrates that fluorinated benzoates with halogen substituents can undergo sequential, selective defluorination while preserving the C–Br bond for subsequent diversification, highlighting the synthetic value of the bromine handle in generating diverse fluorination patterns from a single precursor [3].

Cross-Coupling Late-Stage Functionalization Synthetic Chemistry

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The target compound possesses 5 rotatable bonds (ethyl ester: 2; ethoxy group: 2; ester-to-ring: 1), compared to 3 rotatable bonds for Ethyl 5-bromo-2,3-difluorobenzoate (ethyl ester: 2; ester-to-ring: 1) . The two additional rotatable bonds from the C4 ethoxy group increase the conformational degrees of freedom, which has a direct entropic penalty upon target binding. Quantitatively, each freely rotatable bond contributes approximately 0.7–1.2 kcal/mol to the conformational entropy cost (TΔS) of binding [1], meaning the target compound carries an estimated 1.4–2.4 kcal/mol higher entropic barrier to binding than the des-ethoxy analog. This differential can be exploited: in fragments where high ligand efficiency (binding energy per heavy atom) is paramount, the more rigid des-ethoxy analog may be preferred; in lead optimization, the additional flexibility may enable the compound to adopt conformations that access cryptic binding pockets inaccessible to the more rigid scaffold [2].

Conformational Analysis Drug Design Molecular Recognition

Procurement-Relevant Application Scenarios for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate


Lead Optimization Programs Requiring Tunable Lipophilicity with a Cross-Coupling Handle

In medicinal chemistry programs where lipophilicity must be carefully modulated without sacrificing late-stage diversification capability, Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate occupies a unique position. Its cLogP of ~3.76 places it in the desirable range for lead-like compounds, while the C5 bromine atom enables Suzuki-Miyaura coupling for SAR exploration [1]. The stepwise LogP progression across the analog series—Ethyl 4-ethoxy-2,3-difluorobenzoate (2.7) → Ethyl 5-bromo-2,3-difluorobenzoate (2.90) → target compound (~3.76)—allows medicinal chemists to select the optimal building block for achieving target-specific physicochemical profiles [1]. This compound is particularly suited for CNS-penetrant programs where a LogP of 3–4 is often targeted for optimal blood-brain barrier permeability.

Fragment-to-Lead Expansion Utilizing the C5-Bromo Handle for Library Synthesis

When a fragment hit containing a 4-ethoxy-2,3-difluorobenzoyl moiety is identified, the brominated analog enables rapid follow-up library synthesis without de novo construction of the core. The C5 bromine provides a universal Pd-catalyzed coupling handle, allowing parallel synthesis of 24–96 analogs in a single array [1]. The photocatalytic hydrodefluorination methodology of Kharbanda and Weaver demonstrates that such brominated fluorobenzoates are privileged scaffolds for generating diverse fluorination patterns while retaining the cross-coupling handle [2]. For procurement, selecting the brominated ethyl ester variant ensures that subsequent diversification is not bottlenecked by the need for pre-functionalization steps.

Synthesis of Polyfluorinated Biaryl Pharmacophores via Decarboxylative or Direct Cross-Coupling

The target compound is ideally configured for constructing polyfluorinated biaryl systems that are prevalent in non-steroidal anti-inflammatory drugs (e.g., diflunisal analogs) and kinase inhibitors. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (5-bromo-4-ethoxy-2,3-difluorobenzoic acid, CAS 2404734-29-6, MW 281.05) [1] for decarboxylative cross-coupling applications, as demonstrated in copper-catalyzed decarboxylative couplings of potassium polyfluorobenzoates with aryl bromides [2]. Alternatively, the intact bromine can be used directly in Suzuki-Miyaura couplings. This dual-pathway versatility—direct coupling via C5–Br or decarboxylative coupling via the derived acid—makes this building block strategically valuable for medicinal chemistry groups targeting diverse biaryl chemical space.

Benchmarking Fluorinated Building Block Collections for Automated Parallel Synthesis Platforms

For core facilities and CROs maintaining automated parallel synthesis platforms, Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate represents a high-value, multi-purpose building block within a graded library of fluorinated benzoates. Its unique combination of C5–Br reactivity, C2/C3 fluorine metabolic stability enhancement, and C4–OEt solubility modulation makes it a non-redundant member of such collections [1]. When selecting compounds for procurement, its differentiation from the three closest analogs (by molecular weight, HBA count, rotatable bonds, and LogP) ensures that no single analog can serve as a drop-in replacement across all experimental contexts, justifying its inclusion as a distinct catalog item [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.